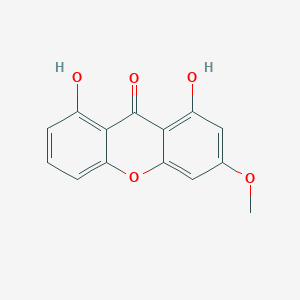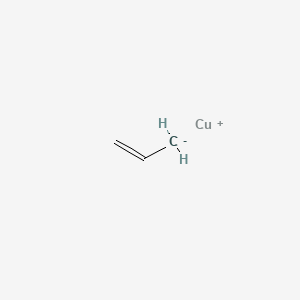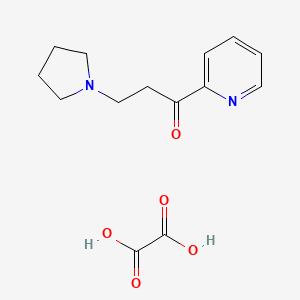
Oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one is a complex organic compound that combines the properties of oxalic acid, pyridine, and pyrrolidine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one typically involves the reaction of pyridine and pyrrolidine derivatives with oxalic acid under controlled conditions. The process may include steps such as:
Formation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be synthesized through various methods, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings.
Reaction with Pyridine: The pyrrolidine derivatives are then reacted with pyridine under specific conditions to form the desired compound.
Oxalic Acid Integration: Finally, oxalic acid is introduced to the reaction mixture, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted organic synthesis (MAOS) to increase efficiency and support green chemistry practices .
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can act as a reducing agent and undergo oxidation to form carbon dioxide and water.
Reduction: It can also participate in reduction reactions under specific conditions.
Substitution: The compound may undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions include carbon dioxide, water, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolidine and pyridine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones .
Uniqueness
What sets oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one apart is its unique combination of oxalic acid, pyridine, and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
51928-95-1 |
|---|---|
Formule moléculaire |
C14H18N2O5 |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C12H16N2O.C2H2O4/c15-12(11-5-1-2-7-13-11)6-10-14-8-3-4-9-14;3-1(4)2(5)6/h1-2,5,7H,3-4,6,8-10H2;(H,3,4)(H,5,6) |
Clé InChI |
WZFBHQGNVLPQLE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCC(=O)C2=CC=CC=N2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




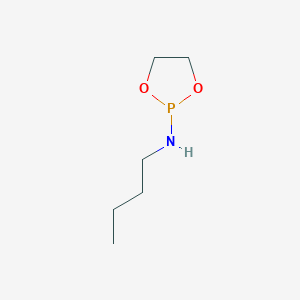
![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)

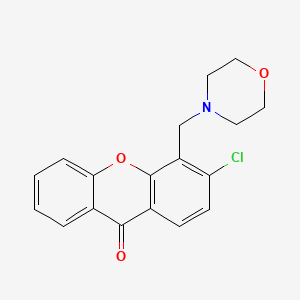
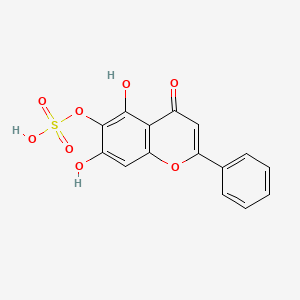
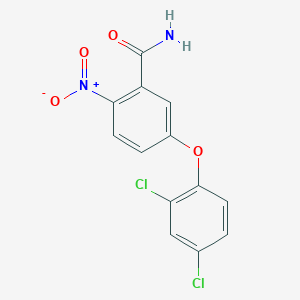
![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)
